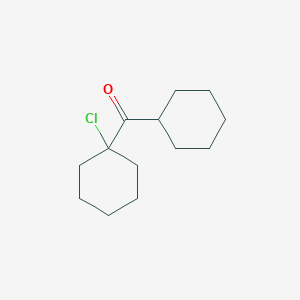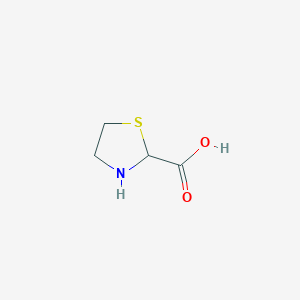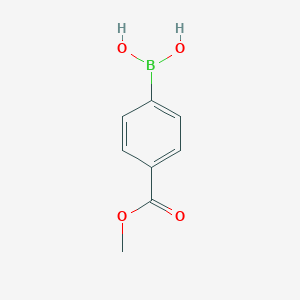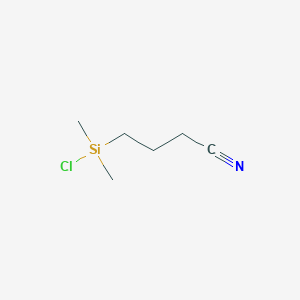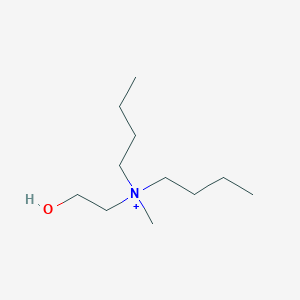
Dibutyl-(2-hydroxyethyl)-methylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-(2-hydroxyethyl)-methylazanium, also known as [N112][OH222], is a type of ionic liquid that has gained attention in the scientific community due to its unique properties.
Mécanisme D'action
The mechanism of action of dibutyl-(2-hydroxyethyl)-methylazanium is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. Its ability to stabilize proteins and enzymes has been attributed to its ability to form hydrogen bonds with polar groups on the protein surface.
Effets Biochimiques Et Physiologiques
Dibutyl-(2-hydroxyethyl)-methylazanium has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, it may have some mild physiological effects, such as altering the activity of certain enzymes. Further research is needed to fully understand the biochemical and physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl-(2-hydroxyethyl)-methylazanium has several advantages for use in lab experiments, including its low toxicity, high thermal stability, and ability to stabilize proteins and enzymes. However, it also has some limitations, such as its relatively high viscosity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on dibutyl-(2-hydroxyethyl)-methylazanium, including exploring its potential as a solvent for metal-catalyzed reactions, investigating its use as a stabilizer for vaccines and other biologics, and studying its interactions with specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action and potential physiological effects of dibutyl-(2-hydroxyethyl)-methylazanium.
Méthodes De Synthèse
Dibutyl-(2-hydroxyethyl)-methylazanium can be synthesized through a simple one-pot reaction between methylamine and 2-hydroxyethylbutyrate. The resulting product is then purified through a series of washing and drying steps to obtain a high purity product. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Applications De Recherche Scientifique
Dibutyl-(2-hydroxyethyl)-methylazanium has been studied for a variety of scientific research applications, including as a solvent for chemical reactions, a catalyst for organic reactions, and as a stabilizer for proteins and enzymes. Its unique properties, such as its low toxicity and high thermal stability, make it an attractive option for these applications.
Propriétés
Numéro CAS |
17895-84-0 |
|---|---|
Nom du produit |
Dibutyl-(2-hydroxyethyl)-methylazanium |
Formule moléculaire |
C11H26NO+ |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
dibutyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1 |
Clé InChI |
LERGNLHMQHBKIS-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCO |
SMILES canonique |
CCCC[N+](C)(CCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



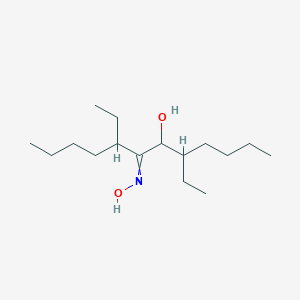
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)

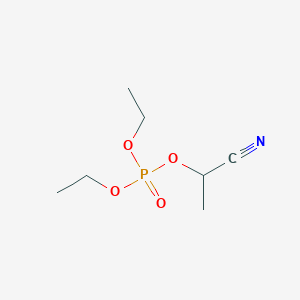
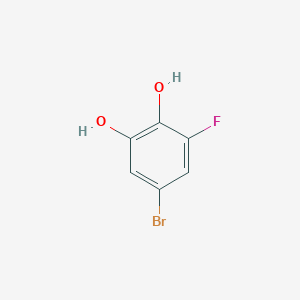
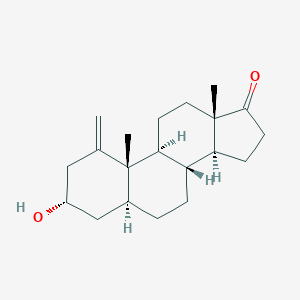
![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)

